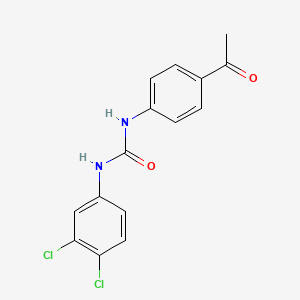

N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea

Description

Nomenclature and Systematic Chemical Classification of N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea

Systematic naming and classification are fundamental to chemical science, providing an unambiguous identity for every compound. This compound is classified as a diarylurea, indicating that the two nitrogen atoms of the central urea (B33335) group are each substituted with an aromatic phenyl ring. Further classification arises from the specific substituents on these rings: an acetyl group at the para-position (position 4) of one ring and two chlorine atoms at positions 3 and 4 of the other.

| Property | Value |

| IUPAC Name | 1-(4-acetylphenyl)-3-(3,4-dichlorophenyl)urea |

| CAS Number | 107917-67-9 |

| Molecular Formula | C15H12Cl2N2O2 |

| Molecular Weight | 323.18 g/mol |

Contextual Significance of Substituted Urea Derivatives in Medicinal Chemistry and Materials Science

Substituted urea derivatives are a cornerstone in modern chemistry, demonstrating remarkable versatility. In medicinal chemistry, the urea functional group is a privileged scaffold due to its ability to form strong hydrogen bonds with biological targets like proteins and enzymes. This interaction is crucial for the efficacy of many therapeutic agents. Consequently, urea derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory drugs. nih.gov

In the realm of materials science, the applications are equally broad. The same hydrogen-bonding capability that makes them effective in medicine allows them to be used in the formation of supramolecular polymers and gels. Furthermore, many substituted ureas are key components in the manufacturing of polyurethanes, dyes, and resins. They also serve as important agrochemicals, particularly as herbicides. For instance, Diuron (B1670789), a compound sharing the 3,4-dichlorophenyl moiety, is a widely used herbicide that functions by inhibiting photosynthesis. epa.gov Other derivatives are employed as accelerators in epoxy resin formulations for adhesives and composites in the automotive and aerospace industries. cymerchemicals.com

The journey of urea derivatives began with a landmark event in 1828 when Friedrich Wöhler synthesized urea from inorganic precursors, a discovery that is widely considered the dawn of modern organic chemistry. However, the therapeutic potential of its derivatives was not realized until much later. In the early 20th century, chemists at Bayer began exploring complex urea molecules, leading to the development of Suramin, a drug used to treat African sleeping sickness. This marked the entry of urea-based compounds into the clinical setting.

Since then, the urea scaffold has become integral to drug design. Its structural rigidity and defined geometry, combined with its capacity to act as both a hydrogen bond donor and acceptor, allow for precise interactions with biological receptors. This has led to the development of numerous successful drugs. For example, several multi-target kinase inhibitors used in cancer therapy, such as Sorafenib (B1663141), feature a diaryl urea structure. nih.gov The adaptability of the urea moiety allows medicinal chemists to fine-tune the physicochemical properties of molecules to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles, making it a continuously relevant and explored area of research.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current body of scientific literature contains limited specific research on this compound. It is often cataloged by chemical suppliers as a compound for early-stage discovery research, with little to no published analytical or biological activity data. sigmaaldrich.com This indicates a significant knowledge gap regarding the specific properties and potential applications of this particular isomer.

Research on structurally related compounds, however, provides a basis for potential areas of investigation. For instance, the isomeric compound 3-(3-acetylphenyl)-1-(3,4-dichlorophenyl)urea (B5556377) has been investigated for potential herbicidal and antimicrobial applications. The synthesis of such compounds typically involves the reaction of a substituted aniline (B41778) with a corresponding isocyanate. nih.gov

The primary role of compounds like this compound in current research appears to be as a synthetic intermediate or a building block. The acetylphenyl group, in particular, offers a reactive handle for further chemical modifications, allowing for the construction of more complex molecules with potentially enhanced biological activities or material properties. The exploration of this and other diaryl urea derivatives continues, with the goal of discovering new compounds with novel applications in medicine, agriculture, and materials science. The specific potential of the 4-acetyl isomer remains an open area for future research.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c1-9(20)10-2-4-11(5-3-10)18-15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURVXIOQTMQZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry of N 4 Acetylphenyl N 3,4 Dichlorophenyl Urea

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental in elucidating the electronic properties and geometric parameters of a molecule. These studies provide a static, gas-phase, or solvated view of the molecule's characteristics, forming the basis for understanding its behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netgoogle.com It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. researchgate.netstackexchange.com For N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.25 Å | The length of the carbonyl double bond in the urea (B33335) group. |

| C-N Bond Length | ~1.38 Å | The length of the single bonds between the carbonyl carbon and the nitrogen atoms. |

| N-C (Aryl) Bond Length | ~1.42 Å | The length of the bond connecting the urea nitrogen to the phenyl rings. |

| N-C-N Bond Angle | ~118° | The angle formed by the two nitrogen atoms and the central carbonyl carbon. |

| C-N-C Bond Angle | ~125° | The angle around the nitrogen atoms, indicating planarity. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. wolfram.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. researchgate.netresearchgate.net

For this compound, the MEP map would highlight:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are susceptible to electrophilic attack. The most negative potential is expected to be localized around the oxygen atom of the carbonyl group in the urea moiety and the oxygen of the acetyl group. researchgate.netresearchgate.net This makes these sites strong hydrogen bond acceptors.

Positive Potential (Blue): These areas, representing a deficiency of electrons, are prone to nucleophilic attack. The highest positive potential would be found around the hydrogen atoms of the N-H groups in the urea bridge, identifying them as potent hydrogen bond donors. researchgate.net

Neutral Regions (Green): The aromatic rings and the hydrocarbon portions of the molecule would generally exhibit a more neutral potential.

The MEP map provides a clear rationale for the molecule's ability to form specific hydrogen bonds with receptor sites, a key feature for many diaryl urea-based inhibitors that target the DFG motif in kinases. researchgate.net

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

In a molecule like this compound, the HOMO is typically distributed over the more electron-rich portions of the molecule, such as the phenyl rings, while the LUMO may be localized on the electron-withdrawing groups. The analysis of these orbitals helps in understanding the charge transfer that can occur within the molecule and during its interaction with other species. irjweb.com The table below shows representative HOMO-LUMO energy values for related urea derivatives found in the literature, which can provide an estimate of the expected range for the target compound.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |

|---|---|---|---|---|

| Acyl Urea Derivative | -6.98 | -1.67 | 5.31 | Represents a stable compound within a synthesized series. researchgate.net |

| Acyl Urea Derivative | -6.71 | -2.14 | 4.57 | Represents a more reactive compound within the same series. researchgate.net |

| Isothiouronium Salt | -10.12 | -3.04 | 7.26 | Compound with lower affinity for cancer cells. researchgate.net |

| Isothiouronium Salt | -9.87 | -3.79 | 6.08 | Compound with higher affinity for cancer cells. researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. nih.gov For N,N'-diaryl ureas, the rotation around the C-N bonds and the N-C(aryl) bonds gives rise to different spatial arrangements.

Studies on N,N'-diaryl ureas have shown that they often adopt a trans-trans conformation, where both aryl rings are on opposite sides of the carbonyl group, which is generally the most stable arrangement. researchgate.net However, other conformers, such as cis-trans or cis-cis, may also exist and could be relevant for receptor binding. researchgate.net

Potential Energy Surface (PES) Mapping is a computational technique used to explore the energy landscape of a molecule as a function of its geometric parameters, such as dihedral angles. ualberta.caacs.orgrug.nl By systematically rotating specific bonds and calculating the energy at each step, a map of the potential energy can be generated. The low-energy regions on this map correspond to stable conformations, while the high-energy regions represent transition states between them. For this compound, a PES scan of the dihedral angles around the urea bridge would reveal the most favorable orientations of the two phenyl rings relative to each other and to the central urea moiety.

Molecular Dynamics Simulations for Ligand-Target Interactions

While quantum chemical studies provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of how a ligand like this compound interacts with its biological target over time. nih.govbenthamdirect.com MD simulations are particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.govresearchgate.net

The process typically involves:

Placing the ligand in the binding site of the protein.

Submerging the complex in a solvent (usually water) with appropriate ions to mimic physiological conditions.

Simulating the movements of all atoms in the system over a period of nanoseconds by solving Newton's equations of motion. benthamdirect.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein. High RMSF values in certain regions can signify flexibility, which might be important for ligand binding or protein function.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting the most persistent and important interactions.

For a diaryl urea-based inhibitor, MD simulations would be crucial to confirm that the key hydrogen bonds between the urea's N-H and C=O groups and the kinase's DFG motif are maintained throughout the simulation, thus validating the predicted binding mode. nih.gov

In Silico Prediction of Binding Modes and Pharmacophore Development

In silico prediction of binding modes , primarily through molecular docking, is a computational technique that places a ligand into the binding site of a target protein to predict its preferred orientation and interaction pattern. tbzmed.ac.ir For this compound, docking studies against a kinase, for example, would aim to predict how the molecule fits into the ATP-binding pocket and which amino acid residues it interacts with. The diaryl urea scaffold is known to form key hydrogen bonds with the hinge region and the DFG motif of many kinases. nih.gov

Pharmacophore development takes this a step further by abstracting the essential features of a ligand that are responsible for its biological activity. nih.govresearchgate.net A pharmacophore model for this compound would typically include:

Hydrogen Bond Donors: Corresponding to the N-H groups of the urea.

Hydrogen Bond Acceptors: Representing the carbonyl oxygen of the urea and the acetyl group.

Hydrophobic/Aromatic Regions: Defined by the 4-acetylphenyl and 3,4-dichlorophenyl rings.

This 3D arrangement of features constitutes a pharmacophore model that can be used for virtual screening of large compound libraries to identify other molecules with different chemical structures but similar pharmacophoric features, which may also be active against the same target. researchgate.net

Biological Activity and Elucidation of Mechanisms of Action Preclinical and Research Based

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea and structurally similar diarylurea compounds have demonstrated notable antiproliferative and cytotoxic effects across various cancer cell lines. These activities are attributed to the induction of cell death and disruption of cell cycle progression.

In Vitro Assays for Growth Inhibition and Viability Assessment

The cytotoxic potential of diarylurea compounds has been evaluated using in vitro assays that measure cell viability and growth inhibition. For instance, novel dichlorophenyl urea (B33335) compounds, SR4 and SR9, were shown to be cytotoxic to HL-60 promyelocytic leukemia cells in a dose- and time-dependent manner, with IC50 values of 1.2 µM and 2.2 µM, respectively, after 72 hours of treatment. nih.gov Similarly, other urea derivatives have shown potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values under 5 µM. nih.gov The cytotoxic effects of these compounds often involve the induction of apoptosis in cancer cells, highlighting their potential as anticancer agents.

The antiproliferative activity of N,N'-diarylurea derivatives has also been assessed in non-small-cell lung cancer (NSCLC) cells. mdpi.com Compounds such as CTPPU and CT-(4-OH)-PU were investigated for their ability to reduce cell viability and colony formation in H460, A549, and H292 cell lines. mdpi.com These studies utilize assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay to quantify the cytotoxic and anti-proliferative effects. mdpi.com

Table 1: In Vitro Cytotoxicity of Related Diarylurea Compounds

| Compound | Cell Line | IC50 Value | Exposure Time |

|---|---|---|---|

| SR4 | HL-60 | 1.2 µM | 72 hours |

| SR9 | HL-60 | 2.2 µM | 72 hours |

| Compound 9b | MCF7, PC3 | < 3 µM | Not Specified |

| Compound 9d | MCF7, PC3 | < 3 µM | Not Specified |

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

A key mechanism underlying the anticancer activity of this compound and related compounds is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptotic pathways in cancer cells. For example, dichlorophenyl urea compounds SR4 and SR9 strongly suppressed the growth of HL-60 cells by promoting cell cycle arrest at the G0/G1 transition. nih.gov This cell cycle arrest is accompanied by a decrease in the protein levels of cyclins D1 and E2, as well as cyclin-dependent kinases (CDK) 2 and 4. nih.gov Concurrently, there is an increased expression of CDK inhibitors p21(WAF1/Cip1) and p27(Kip1). nih.gov

Furthermore, the N,N'-diarylurea derivative CTPPU has been shown to inhibit cell proliferation by inducing G1/S cell cycle arrest in NSCLC cells. mdpi.com This effect is linked to the inhibition of the Akt/GSK-3β/c-Myc signaling pathway. mdpi.com The induction of apoptosis is a common outcome of such cell cycle disruptions, and various urea derivatives have been reported to induce apoptosis in cancer cells.

Target Identification in Cellular Pathways (e.g., Kinases, Cell Cycle Checkpoints)

Research into the molecular targets of diarylurea compounds has identified several key cellular pathways. The phosphatidylinositol-3 kinase (PI3K)/Akt pathway, which is implicated in the carcinogenesis of NSCLC, has been identified as a promising therapeutic target. mdpi.com The N,N'-diarylurea derivative CTPPU was found to inhibit the Akt signaling pathway in NSCLC cells. mdpi.com Akt is known to regulate c-Myc through a GSK-3β-dependent mechanism, and inhibition of this pathway contributes to the observed cell cycle arrest. mdpi.com

Enzyme Inhibition and Modulation Studies

In addition to their effects on cellular proliferation and survival, diarylurea compounds have been investigated for their ability to inhibit specific enzymes involved in disease processes.

Kinase Inhibition Profiles (e.g., VEGFR, Src, CDK)

Many diarylurea derivatives have been identified as potent inhibitors of multiple kinases. mdpi.com While specific inhibition data for this compound against VEGFR, Src, and CDK is not extensively detailed in the provided context, the broader class of diarylurea compounds is known to target these kinases. For instance, the inhibition of CDKs 2 and 4 by dichlorophenyl urea compounds SR4 and SR9 is a key part of their mechanism for inducing cell cycle arrest. nih.gov Src kinase, which is activated in a high percentage of primary pancreatic tumors, is another important target, and its inhibition has been shown to reduce cancer cell invasiveness. nih.gov

Inhibition of Other Relevant Enzymes (e.g., Epoxide Hydrolases, HIV-1 Protease)

Substituted ureas and carbamates have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of inflammation mediators. nih.gov These compounds, which include diarylurea structures, act as selective, competitive tight-binding inhibitors with nanomolar Ki values. nih.gov The inhibition of sEH can enhance the cytotoxicity of certain compounds while reducing the toxicity of others that are activated by this enzyme. nih.gov

Additionally, urea-based compounds have been explored as inhibitors of HIV-1 protease, a critical enzyme for viral replication. nih.gov Structural modifications of an azacyclic urea scaffold have led to the development of N-acyl azacyclic ureas that are highly potent against both wild-type and multiple protease inhibitor-resistant viral strains. nih.gov

Table 2: Enzyme Inhibition by Related Urea Compounds

| Compound Class | Target Enzyme | Effect |

|---|---|---|

| Dichlorophenyl ureas (SR4, SR9) | CDK2, CDK4 | Inhibition, leading to G0/G1 cell cycle arrest |

| Substituted ureas and carbamates | Soluble Epoxide Hydrolase (sEH) | Potent, competitive tight-binding inhibition |

| N-acyl azacyclic ureas | HIV-1 Protease | Potent inhibition of wild-type and resistant strains |

Receptor Binding and Allosteric Modulation

While direct receptor binding studies for this compound are not extensively documented in publicly available literature, the broader class of diarylureas has been investigated for its capacity to interact with various receptors. Notably, research into structurally similar compounds has highlighted their potential as allosteric modulators. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's affinity and/or efficacy for its endogenous ligand.

Studies on other diarylureas have demonstrated their activity as allosteric modulators of the cannabinoid CB1 receptor. researchgate.net This suggests that the diarylurea scaffold, a core component of this compound, can facilitate interactions with allosteric sites on G protein-coupled receptors. The specific substitutions on the phenyl rings, in this case, the 4-acetyl and 3,4-dichloro groups, would play a crucial role in defining the binding affinity and modulatory effects on any given receptor. The electronic and steric properties of these substituents would influence the compound's ability to fit into and interact with the allosteric pocket, potentially leading to either positive or negative modulation of receptor activity.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Substituted urea derivatives have demonstrated a wide spectrum of antimicrobial activities. The presence of the dichlorophenyl group, in particular, has been associated with potent antimicrobial effects in various studies.

Research on N,N-disubstituted urea derivatives has shown that compounds bearing a 3,5-dichlorophenyl group exhibit significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus. uea.ac.uk While the target compound has a 3,4-dichlorophenyl group, the principle of halogenated phenyl rings contributing to antibacterial potency is a relevant consideration. Furthermore, a study on new urea derivatives identified a compound with a 3,4-dichlorophenyl moiety, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, as a potent inhibitor of Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov

The antifungal potential of urea derivatives is also an active area of investigation. While specific data on this compound is scarce, related compounds have shown promise.

Regarding antiviral properties, research into other dichlorophenyl-containing compounds has indicated potential. For instance, a thiadiazole derivative with a 2,6-dichlorophenyl group was found to be a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) by targeting the reverse transcriptase enzyme. nih.gov This highlights the potential for the dichlorophenyl moiety to be incorporated into structures with antiviral activity.

The antiparasitic activity of urea derivatives has been explored against various protozoan parasites. Studies on N',N-diarylureas have shown inhibition of parasite proliferation in Trypanosoma species. nrel.gov

Mechanisms of Action Against Microbial Targets

The precise mechanisms by which this compound may exert its antimicrobial effects are not fully elucidated. However, based on studies of related compounds, several potential mechanisms can be proposed. For bacteria, molecular docking studies on other urea derivatives targeting Acinetobacter baumannii have suggested that these compounds may interact with essential bacterial enzymes, such as penicillin-binding proteins. nih.gov In the case of parasites like Leishmania, di-substituted urea compounds have been shown to inhibit parasite proliferation, potentially through the activation of parasite kinases that attenuate protein synthesis. nrel.gov

Anti-inflammatory and Immunomodulatory Effects

Diarylurea derivatives have been investigated for their anti-inflammatory properties, with some compounds showing promise as inhibitors of key inflammatory pathways.

Inhibition of Inflammatory Mediators (e.g., COX-II)

A significant mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Research has focused on designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. A study on 1,3-diarylurea derivatives demonstrated that this chemical scaffold is suitable for designing selective COX-2 inhibitors. nih.gov In that study, compounds with a methylsulfonyl pharmacophore on one phenyl ring and various substitutions on the other were evaluated, with some showing high potency and selectivity for COX-2. nih.gov The structural features of this compound, with its distinct electronic and steric properties, suggest it could potentially interact with the active site of COX-2. Further research has explored quinazolinone-tethered phenyl urea derivatives as triple inhibitors of EGFR, COX-2, and 15-LOX, indicating the versatility of the phenyl urea scaffold in targeting inflammatory enzymes. tandfonline.comtandfonline.com

Neurobiological Activities (e.g., Anti-aggregation in Neurodegenerative Models)

The accumulation of misfolded proteins is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov Small molecules that can inhibit or reverse this protein aggregation are of significant therapeutic interest. Urea and its derivatives have been studied for their potential neuroprotective effects. researchgate.netthieme-connect.com

A study evaluating a range of urea and thiourea-based small molecules for their ability to inhibit the aggregation of α-synuclein and tau proteins, which are implicated in Parkinson's and Alzheimer's diseases respectively, included compounds with a p-acetylphenyl substituent. nih.gov This research highlights the potential for the acetylphenyl moiety to contribute to anti-aggregation activity. The study found that bisubstituted ureas with aromatic moieties were important for fibrillization inhibition. nih.gov While this study did not test the exact combination of this compound, it provides a strong rationale for investigating its potential in this area. The general chaotropic nature of urea can alter protein solubilization and hydrophobic interactions, which are key drivers of protein aggregation. nih.govnih.gov

Herbicidal/Pesticidal Activity: Mechanistic Investigations

Phenylurea herbicides are a well-established class of agrochemicals, and their primary mechanism of action is the inhibition of photosynthesis. researchgate.net These compounds act as potent and specific inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. nih.gov

The herbicidal activity of phenylureas, including those with a 3,4-dichlorophenyl substitution like the well-known herbicide diuron (B1670789), is due to their binding to the D1 protein of the PSII complex. nrel.govresearchgate.netnih.gov This binding occurs at the QB site of the D1 protein, where the native plastoquinone (B1678516) molecule would normally bind. nih.gov By occupying this site, the herbicide blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power necessary for CO2 fixation and plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death. researchgate.net The specific substituents on the phenyl rings of this compound would influence its binding affinity to the D1 protein and, consequently, its herbicidal potency.

Inhibition of Photosynthesis and Other Metabolic Pathways

This compound belongs to the aryl or phenylurea class of chemical compounds. researchgate.net This class is widely recognized in agricultural science for its potent herbicidal activity, which is primarily achieved through the specific inhibition of photosynthesis. ucanr.edu The mechanism of action is targeted and highly effective, focusing on a critical juncture within the photosynthetic electron transport chain. bionity.comvedantu.com

Mechanism of Photosynthesis Inhibition

The primary target of this compound and related phenylurea herbicides is Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts. bionity.comlsuagcenter.comnih.gov Specifically, these compounds act as highly specific and sensitive inhibitors by blocking the Q plastoquinone binding site on the D1 protein within the PSII reaction center. vedantu.com

Under normal photosynthetic conditions, the D1 protein facilitates the transfer of electrons from a primary quinone electron acceptor (Q) to a secondary quinone acceptor, plastoquinone (Q). vedantu.com This electron transfer is a crucial step in the light-dependent reactions of photosynthesis. This compound competitively binds to the Q site, physically obstructing the binding of plastoquinone. vedantu.comunl.edu

This blockage halts the entire photosynthetic electron transport chain, preventing the flow of electrons from PSII. bionity.comresearchgate.net The immediate consequences are the cessation of ATP (adenosine triphosphate) and NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) production, the energy-rich molecules necessary for carbon fixation in the Calvin cycle. bionity.comunl.edu While the compound does not directly affect Photosystem I (PSI) or the carbon fixation process, the interruption of electron flow from PSII effectively starves the plant of the chemical energy required for growth and survival. bionity.comunl.edu

The inhibition of electron transport leads to a buildup of highly reactive molecules and oxidative stress, which causes rapid cellular damage through lipid and protein membrane destruction. ucanr.eduunl.edu This secondary effect results in membrane leakage, allowing cells and organelles to dry out and disintegrate, leading to visible symptoms like chlorosis (yellowing) and necrosis (tissue death). ucanr.edulsuagcenter.com

Structure-Activity Relationship

Table 1: Comparison of this compound with Related Phenylurea Herbicides

| Compound Name | Structure | Key Structural Features | Primary Mechanism of Action |

|---|---|---|---|

| This compound | 3,4-dichlorophenyl group; 4-acetylphenyl group | Inhibition of Photosystem II by blocking the QB binding site on the D1 protein. | |

| Diuron (DCMU) | 3,4-dichlorophenyl group; N,N-dimethyl group | Potent and specific inhibitor of Photosystem II electron transport. bionity.comvedantu.com | |

| Linuron | 3,4-dichlorophenyl group; N-methoxy-N-methyl group | Inhibits photosynthesis at Photosystem II. | |

| Monuron | 4-chlorophenyl group; N,N-dimethyl group | Inhibits photosynthesis at Photosystem II. |

Effects on Other Metabolic Pathways

Current research primarily focuses on the profound and direct impact of this compound and its analogs on photosynthesis. While the disruption of this core process inevitably leads to widespread metabolic failure in plants, direct, primary inhibitory effects on other distinct metabolic pathways are not as well-documented. The plant's death is predominantly a consequence of energy deprivation and the oxidative damage stemming from the blocked electron transport in PSII, rather than direct interference with other enzymatic systems. ucanr.edu Some PSII inhibitors may have secondary effects on processes like carotenoid biosynthesis or RNA and protein synthesis, but these are generally considered downstream consequences of the primary photosynthetic inhibition. ucanr.edu

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation of Structural Features with Biological Potency and Selectivity

The presence and positioning of halogen atoms on the phenyl rings are critical determinants of the biological activity of diaryl ureas. The 3,4-dichloro substitution pattern on one of the phenyl rings of the target compound is a feature shared by several biologically active molecules.

Research on various diaryl urea (B33335) derivatives has consistently highlighted the importance of halogenation for enhancing anticancer activity. For instance, studies on N-phenyl-N'-(2-chloroethyl)ureas have demonstrated that these halogenated compounds can act as tubulin ligands, inhibiting tubulin polymerization, a key process in cell division. nih.gov The presence of electron-withdrawing groups, such as chlorine, on the terminal benzene (B151609) ring is often conducive to improved activity. nih.gov

In a study of 1,3-bis(3,5-dichlorophenyl)urea (B1682623), a compound with a different dichlorination pattern, potent anti-proliferative and pro-apoptotic effects in melanoma cells were observed. houstonmethodist.org This suggests that the dichlorophenyl moiety is a key pharmacophoric element. Another related compound, 1,3-bis(3,4-dichlorophenyl)urea, has been shown to be an electron transport inhibitor. nih.gov While the specific biological data for N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea is not extensively detailed in comparative public literature, the consistent bioactivity of related dichlorophenyl ureas points to the significance of this halogenation pattern.

The following table illustrates the general trend of how halogen substitution can influence the anticancer activity of diaryl urea scaffolds, based on findings from broader studies.

| Compound/Analog Series | Substitution Pattern | General Observation on Biological Activity |

|---|---|---|

| N-phenyl-N'-(halo-phenyl)ureas | Monochloro, Dichloro | Halogen substitution generally enhances antiproliferative activity compared to unsubstituted analogs. |

| Diaryl Ureas | 3,4-dichloro | This pattern is frequently found in compounds with significant biological activity, including inhibition of kinases and other cellular processes. |

| Diaryl Ureas | 3,5-dichloro | Demonstrates potent anticancer effects in various cancer cell lines. |

The acetyl group on the second phenyl ring of this compound introduces a ketone functionality, which can significantly influence the compound's molecular interactions and, consequently, its biological activity. The acetyl moiety is an electron-withdrawing group that can modulate the electronic properties of the phenyl ring.

Functionally, the oxygen atom of the acetyl group can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the binding sites of target proteins. This can enhance the binding affinity and specificity of the compound. For instance, in the context of enzyme inhibition, the acetyl group could engage in hydrogen bonding with the enzyme's active site, contributing to the inhibitory potency.

While specific studies detailing the precise interactions of the acetyl group in this compound are not widely available, the fundamental principles of medicinal chemistry suggest its importance. In broader studies of phenylurea derivatives, the introduction of substituents capable of hydrogen bonding is a common strategy to improve biological activity.

The central urea moiety is a cornerstone of the diaryl urea scaffold, playing a pivotal role in binding to biological targets. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows the urea linkage to form a bidentate hydrogen bond with the hinge region of many kinases, a common target for this class of compounds.

Modifications to the urea linkage can have profound effects on biological activity. For example, replacing the urea with a thiourea (B124793) has been shown to alter the activity profile in various studies. N-methylation of the urea nitrogens can disrupt the hydrogen bonding pattern and affect the planarity of the molecule, which in turn can influence binding affinity. nih.gov

Stereochemical considerations become important when chiral centers are introduced into the molecule. While this compound itself is achiral, derivatives with chiral substituents could exhibit stereoselectivity in their biological activity. This is because biological targets such as enzymes and receptors are chiral, and different stereoisomers may have distinct binding affinities and efficacies. Studies on other classes of bioactive molecules have consistently shown that stereochemistry can be a critical factor in determining pharmacological outcomes.

Computational QSAR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For diaryl ureas, QSAR studies are instrumental in predicting the activity of novel derivatives and in understanding the physicochemical properties that are most influential.

A typical QSAR study on diaryl ureas would involve the calculation of a variety of molecular descriptors for a set of compounds with known biological activities (e.g., IC50 values). These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov For instance, a QSAR model for a series of diaryl urea kinase inhibitors might reveal that high hydrophobicity and the presence of specific electronic features on the phenyl rings are positively correlated with inhibitory potency.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is another key computational tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For diaryl ureas, a typical pharmacophore model would include hydrogen bond donors (from the urea N-H groups), a hydrogen bond acceptor (from the urea carbonyl oxygen), and hydrophobic/aromatic regions corresponding to the phenyl rings.

The development of a pharmacophore model usually begins with a set of active compounds. The spatial arrangement of their key features is analyzed to create a consensus model that represents the crucial interactions with the biological target. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

In the context of lead optimization, pharmacophore models can guide the modification of a lead compound like this compound. For example, if a pharmacophore model for a particular kinase target indicates the presence of an additional hydrophobic pocket, a medicinal chemist might design analogs of the lead compound with an added hydrophobic group to interact with this pocket, potentially increasing potency.

The general pharmacophoric features for a diaryl urea inhibitor targeting a kinase active site are often described as follows:

| Pharmacophoric Feature | Corresponding Structural Moiety | Interaction with Target |

|---|---|---|

| Hydrogen Bond Donor (x2) | Urea N-H groups | Interaction with the hinge region of the kinase. |

| Hydrogen Bond Acceptor | Urea C=O group | Interaction with the hinge region of the kinase. |

| Aromatic/Hydrophobic Region | 3,4-dichlorophenyl ring | Interaction with a hydrophobic pocket in the active site. |

| Aromatic/Hydrophobic Region with H-bond acceptor potential | 4-acetylphenyl ring | Interaction with another hydrophobic pocket, with potential for additional hydrogen bonding. |

Through the iterative process of SAR analysis, QSAR modeling, and pharmacophore-based design, researchers can systematically refine the structure of this compound to develop analogs with improved potency, selectivity, and pharmacokinetic properties.

Preclinical Pharmacological Investigations in Vitro and Non Human in Vivo

In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes)

In vitro metabolic stability assays are crucial in early drug discovery to predict the metabolic fate of a new chemical entity in the body. These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), researchers can determine the rate at which the compound is metabolized. This information helps in predicting the compound's in vivo half-life and intrinsic clearance.

For diaryl urea (B33335) compounds like N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, metabolism often involves oxidation and glucuronidation. Metabolite identification studies are conducted in parallel to determine the chemical structures of the metabolic products. This is vital for understanding the complete disposition of the drug and identifying any potentially active or toxic metabolites.

Illustrative Data for Sorafenib (B1663141):

Studies on the in vitro metabolism of sorafenib have been conducted in rat and human liver microsomes. The primary routes of metabolism for sorafenib are oxidation, mediated by CYP3A4, leading to the formation of sorafenib N-oxide (M2), and glucuronidation, mediated by UGT1A9. clinpgx.orgnih.gov Sorafenib N-oxide is a major circulating metabolite and exhibits similar potency to the parent compound. clinpgx.orgnih.gov

Table 1: In Vitro Metabolic Stability of Sorafenib in Rat Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| Metabolic Half-life (t½) | 26.8 ± 3.65 min | nih.gov |

Table 2: Major Metabolites of Sorafenib Identified in In Vitro Systems

| Metabolite | Metabolic Pathway | Key Enzyme(s) |

|---|---|---|

| Sorafenib N-oxide (M2) | Oxidation | CYP3A4 |

| Sorafenib Glucuronide (M7) | Glucuronidation | UGT1A9 |

Assessment of Permeability and Absorption in Cell-Based Models (e.g., Caco-2)

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of a compound across this cell monolayer.

Compounds are typically classified as having low, moderate, or high permeability based on their Papp values. This assay can also indicate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.

Illustrative Data for Sorafenib:

Sorafenib is characterized as a highly permeable compound. nih.gov Studies using Caco-2 cell monolayers have demonstrated its efficient transport. Some studies also suggest that sorafenib is a weak substrate for P-gp. nih.gov

Table 3: Caco-2 Permeability of Sorafenib

| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |

|---|---|---|---|

| Apical to Basolateral (A→B) | High (specific values vary between studies) | Slight | nih.gov |

Note: Specific Papp values for sorafenib can vary depending on the experimental conditions.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of the drug is available to distribute into tissues and interact with its pharmacological target. High plasma protein binding can affect the drug's distribution, metabolism, and excretion.

Equilibrium dialysis is a common method to determine the percentage of a compound that is bound to plasma proteins.

Illustrative Data for Sorafenib:

Sorafenib is extensively bound to plasma proteins, with a very low unbound fraction. nih.govnih.govresearchgate.net It binds with high affinity to human serum albumin (HSA). nih.govnih.gov

Table 4: Plasma Protein Binding of Sorafenib in Human Plasma

| Parameter | Value | Reference |

|---|---|---|

| Percent Bound | >99.5% | nih.govresearchgate.net |

| Unbound Fraction (fu) | ~0.3% | nih.govnih.gov |

Pharmacokinetic Profiling in Preclinical Animal Models (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) studies in preclinical animal models, such as rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in vivo. These studies provide key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). This information is critical for predicting the drug's behavior in humans and for designing first-in-human clinical trials.

Illustrative Data for Sorafenib in Rats:

Following oral administration in rats, sorafenib is absorbed and reaches peak plasma concentrations within a few hours. Its pharmacokinetic profile can be influenced by the dose administered. nih.govresearchgate.netfrontiersin.org

Table 5: Pharmacokinetic Parameters of Sorafenib in Rats after a Single Oral Dose

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

|---|---|---|---|---|---|

| 10 | Varies | ~3-8 | ~92.7 | ~9.02 | nih.govresearchgate.net |

| 50 | Varies | ~2.8-6.7 | Varies | ~6.8-14.1 | frontiersin.org |

Note: Pharmacokinetic parameters can vary significantly depending on the study design, rat strain, and analytical methods.

Target Engagement Studies in Relevant Biological Systems

Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a cellular or in vivo setting. For enzyme inhibitors, this often involves measuring the inhibition of the target's activity or downstream signaling pathways. Demonstrating target engagement is a critical step in validating the mechanism of action of a new drug.

Diaryl urea compounds are often designed as kinase inhibitors. nih.govmdpi.comresearchgate.netumw.edu.pl Target engagement assays for these compounds would typically measure the inhibition of specific kinases and their downstream signaling pathways in cancer cell lines or in tumors from animal models.

Illustrative Data for Sorafenib:

Sorafenib is a multi-kinase inhibitor that targets several kinases involved in tumor cell proliferation and angiogenesis. oncology-central.comselleckchem.comnih.govnih.gov Its target engagement has been demonstrated by its ability to inhibit the phosphorylation of its target kinases and downstream signaling proteins.

Table 6: Kinase Inhibition Profile of Sorafenib

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| Raf-1 | 6 | selleckchem.com |

| B-Raf (wild-type) | 22 | selleckchem.com |

| B-Raf (V600E mutant) | 38 | oncology-central.com |

| VEGFR-2 | 90 | selleckchem.com |

| VEGFR-3 | 20 | oncology-central.com |

| PDGFR-β | 57 | selleckchem.com |

| c-Kit | 68 | oncology-central.com |

| FLT3 | 58 | oncology-central.com |

Advanced Analytical and Spectroscopic Characterization for Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea.

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on both phenyl rings, the amine protons of the urea (B33335) linkage, and the methyl protons of the acetyl group. The coupling patterns (splitting) of the aromatic signals would be crucial for confirming the substitution patterns on each ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (acetyl) | ~2.5 | Singlet |

| Aromatic CH (acetylphenyl) | 7.5 - 8.0 | Multiplet |

| Aromatic CH (dichlorophenyl) | 7.3 - 7.8 | Multiplet |

¹³C NMR Spectroscopy: This method details the carbon skeleton of the molecule. The spectrum would show separate resonances for each unique carbon atom, including the carbonyl carbons of the urea and acetyl groups, and the aromatic carbons. The chemical shifts would confirm the presence of these key functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (acetyl) | ~26 |

| Aromatic C (acetylphenyl) | 118 - 145 |

| Aromatic C (dichlorophenyl) | 120 - 140 |

| C=O (urea) | ~153 |

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

HRMS is critical for determining the elemental composition and confirming the molecular weight of the compound with high accuracy.

HRMS: This analysis would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₂Cl₂N₂O₂). The isotopic pattern, particularly the characteristic signature of the two chlorine atoms, would be a key confirmatory feature.

MS/MS: Tandem mass spectrometry would involve fragmentation of the parent ion. The resulting fragmentation pattern would offer valuable structural information, helping to confirm the connectivity of the acetylphenyl and dichlorophenyl moieties through the urea linkage.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 323.0303 |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the urea, the C=O stretching of both the urea and ketone groups, and C-Cl stretching vibrations.

Table 4: Key Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (urea) | 3300 - 3400 |

| C=O Stretch (ketone) | 1670 - 1690 |

| C=O Stretch (urea) | 1630 - 1660 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The presence of two aromatic rings connected by the urea bridge would result in characteristic absorption maxima in the UV region.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in research samples.

HPLC is the primary method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration. Purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 5: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for separating and analyzing volatile and thermally stable compounds. However, the application of GC to N-aryl ureas, including this compound, is fraught with challenges due to their limited thermal stability. Phenylurea compounds are known to be thermally labile and can undergo decomposition in the high-temperature environment of a standard GC injector port.

Research on analogous compounds, such as the herbicides diuron (B1670789) and linuron, has shown that these molecules can degrade upon injection, often yielding common products that can lead to erroneous identification and quantification. epa.gov For instance, the thermal decomposition of diuron and neburon (B166421) in the presence of methanol (B129727) as a solvent has been shown to produce methyl-N-(3,4-dichlorophenyl)carbamate. epa.gov This highlights a significant risk when analyzing this compound, as similar degradation pathways could obscure the results.

To mitigate thermal decomposition, several GC strategies could be employed:

Derivatization: Converting the urea functional group into a more volatile and stable derivative can be an effective approach. However, this adds complexity to sample preparation.

On-Column Injection (OCI): This technique introduces the sample directly onto the column at a lower temperature, which tracks the oven temperature program. This minimizes the residence time in a hot injector, thereby reducing the likelihood of thermal breakdown. Studies on other thermally labile pesticides have demonstrated the utility of OCI in preventing degradation that is commonly observed with traditional splitless injection. nih.gov

A hypothetical GC method for a derivatized, more stable form of the compound might involve a capillary column with a non-polar or medium-polarity stationary phase. The conditions would be carefully optimized to ensure elution without degradation.

Table 1: Hypothetical GC Parameters for Analysis of a Derivatized Analog

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Type | On-Column or Splitless (with optimized temperature) |

| Injector Temp. | 250°C (if using splitless, lower temperatures should be tested) |

| Oven Program | Initial: 100°C, hold 1 min; Ramp: 15°C/min to 300°C, hold 5 min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Due to the inherent thermal instability of many phenyl ureas, GC is often considered a less suitable technique than liquid chromatography for the analysis of this compound. epa.gov

Hyphenated Techniques (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the identification and quantification of substituted ureas in various matrices. This method circumvents the issue of thermal lability by analyzing the compound in the liquid phase and offers exceptional sensitivity and selectivity.

The analysis of this compound by LC-MS/MS would typically involve reversed-phase chromatography. A C18 column is commonly used for separating phenylurea herbicides from complex mixtures, employing a mobile phase gradient of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid to promote protonation for mass spectrometry. nih.govnih.gov

In the mass spectrometer, electrospray ionization (ESI) is the most common interface for this class of compounds and can be operated in either positive or negative ion mode. nih.govsciex.com For this compound, ESI in positive mode would likely generate a strong protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantification. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Studies on a wide range of N,N'-substituted ureas have established common fragmentation pathways. nih.govresearchgate.net The most prominent cleavage occurs at the C-N bonds of the urea moiety, leading to the formation of isocyanates or the corresponding amine fragments. nih.gov

For this compound, the expected fragmentation would involve the cleavage of the urea bridge.

Table 2: Predicted LC-MS/MS Parameters and Transitions for this compound

| Parameter | Description |

| LC Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 323.0 (for C₁₅H₁₂Cl₂N₂O₂) |

| Predicted Fragment Ion 1 | m/z 162.0 (from cleavage yielding 3,4-dichloroaniline) |

| Predicted Fragment Ion 2 | m/z 134.1 (from cleavage yielding 4-aminoacetophenone fragment) |

| Predicted Fragment Ion 3 | m/z 188.0 (from cleavage yielding 3,4-dichlorophenyl isocyanate) |

This technique provides the high degree of certainty required for rigorous research, allowing for both the unambiguous identification and precise quantification of the compound.

X-ray Crystallography for Solid-State Structure Determination and Conformation

While the specific crystal structure of this compound is not publicly available, extensive research on analogous N,N'-diaryl ureas provides a strong basis for predicting its solid-state characteristics. researchgate.netnih.gov The conformation of urea derivatives is largely governed by the delocalization of electrons from the nitrogen atoms into the carbonyl group, resulting in a planar or near-planar urea moiety. nih.gov

A key feature in the crystal structures of N-aryl ureas is the formation of robust hydrogen-bonding networks. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. This typically leads to the formation of one-dimensional "tapes" or "ribbons" where molecules are linked head-to-tail by N-H···O=C hydrogen bonds. researchgate.net

In the case of this compound, the molecular conformation will be influenced by the orientation of the two aromatic rings relative to the central urea plane. The solid-state structure of the closely related herbicide diuron reveals an angle of about 30° between the plane of the dichlorophenyl ring and the urea group. ifremer.fr Similar torsional angles would be expected for the title compound. The acetyl group on the phenyl ring could also participate in weaker intermolecular interactions, further influencing the crystal packing.

Table 3: Predicted Crystallographic Data and Structural Features based on Analogs

| Parameter | Expected Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such molecules |

| Primary Intermolecular Interaction | N-H···O=C hydrogen bonding |

| Hydrogen Bond Motif | Formation of α-networks or linear tapes |

| Molecular Conformation | A twisted conformation with the two aryl rings out of the urea plane |

| Dihedral Angle (Aryl-Urea) | Expected to be significant (e.g., 20-40°) |

Determining the actual crystal structure of this compound would provide definitive data on these parameters and confirm the influence of the specific substituent pattern on its solid-state architecture.

Mechanistic Toxicology and Cellular Pathophysiology Non Clinical

In Vitro Cytotoxicity and Viability Assays (e.g., dose-response in various cell lines)

For instance, the compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623), known as COH-SR4, has shown potent anti-proliferative and pro-apoptotic effects in melanoma cells. nih.gov Treatment with COH-SR4 led to a significant reduction in the survival of B16-F0, Hs600T, and A2058 melanoma cell lines, with IC50 values of 5 ± 1 μM, 6 ± 1 μM, and 11 ± 2 μM, respectively. nih.gov Notably, this compound did not exhibit significant cytotoxicity in normal human aortic vascular smooth muscle cells, suggesting a degree of selectivity for cancer cells. nih.gov

Similarly, studies on 1,3-disubstituted thiourea (B124793) derivatives have highlighted the cytotoxic potential of compounds containing a 3,4-dichlorophenyl group. One such derivative demonstrated the lowest IC50 value of 1.5 ± 0.72 μM in metastatic colon cancer cells (SW620). nih.gov These findings suggest that the dichlorophenyl moiety is a key contributor to the cytotoxic activity of this class of compounds.

Table 1: In Vitro Cytotoxicity of Structurally Similar Dichlorophenyl Urea (B33335) and Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | B16-F0 (Melanoma) | 5 ± 1 |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Hs600T (Melanoma) | 6 ± 1 |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | A2058 (Melanoma) | 11 ± 2 |

This table presents data for structurally similar compounds to N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea to illustrate the potential cytotoxic activity of this chemical class. Data sourced from studies on COH-SR4 and 1,3-disubstituted thiourea derivatives. nih.govnih.gov

Investigations into Mechanisms of Cellular Injury (e.g., oxidative stress, mitochondrial dysfunction, DNA damage)

The cellular toxicity of phenylurea compounds is believed to be multifactorial, involving the induction of oxidative stress, mitochondrial dysfunction, and subsequent DNA damage.

Oxidative Stress

Phenylurea herbicides can interrupt electron transfer chains, not just in plant photosystems but also potentially in mitochondrial respiration, leading to the formation of reactive oxygen species (ROS). researchgate.net This imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress, which can damage lipids, proteins, and DNA. frontiersin.org The metabolism of urea herbicides into aniline (B41778) derivatives can also contribute to oxidative stress, as these metabolites are potent oxidants. nih.gov For example, the herbicide Diuron (B1670789) is thought to exert its embryotoxic and genotoxic effects through the induction of oxidative stress. nih.gov

Mitochondrial Dysfunction

Mitochondria are a key target for many toxic substances. mdpi.com Recent studies have shown that Diuron and its metabolites, 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichloroaniline (B118046) (DCA), induce mitochondrial dysfunction-mediated cytotoxicity in human urothelial cells. nih.gov These compounds were found to cause oxidative stress and mitochondrial damage, which is suggested to be an initiating event leading to cell degeneration and death. nih.gov Environmental chemicals, including some pesticides, can accumulate in the mitochondria and disrupt the electron transport chain, leading to increased ROS production and decreased ATP levels. nih.gov

DNA Damage

The genotoxicity of phenylurea compounds is often linked to their ability to cause DNA damage. The herbicide Diuron has been shown to have a significant genotoxic effect on oyster spermatozoa, as demonstrated by the alkaline comet assay which detects DNA strand breaks. nih.gov Furthermore, in vitro studies on the Pacific oyster have confirmed the genotoxicity of Diuron, with the detection of DNA adducts in gonad tissue. nih.gov This suggests that exposure to such compounds can lead to lesions in the DNA, which if not properly repaired, can lead to mutations.

Genotoxicity and Mutagenicity Studies (e.g., Ames Test, Chromosomal Aberration Assays)

The genotoxic potential of this compound and its analogs has been a subject of investigation, with various assays employed to determine their ability to induce mutations and chromosomal damage.

Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. eurofins.com.aucriver.comvivotecnia.com While specific Ames test data for this compound were not found, results for the related compound Diuron have been predominantly negative in both in vitro and in vivo genotoxicity testing. This has led some agencies to conclude that Diuron is not likely to be genotoxic.

Chromosomal Aberration Assays

Chromosomal aberration assays are designed to evaluate a compound's potential to induce structural chromosomal abnormalities. criver.com Studies on nitrosated metabolites of urea pesticides have shown that these derivatives are potent clastogens, meaning they can cause breaks in chromosomes. nih.gov In Chinese hamster V79-E cells, these nitrosoureas induced both chromosomal aberrations and sister-chromatid exchanges. nih.gov

Furthermore, the herbicide Diuron has been evaluated using the Allium cepa root chromosomal aberration assay. This test revealed that Diuron can cause chromosomal damage in the root cells of this plant species. globalsciencebooks.info

Organ-Specific Toxicity Mechanisms in Preclinical Models (e.g., hepatotoxicity, cardiotoxicity in isolated cells/tissues)

Hepatotoxicity

The liver is a primary site of metabolism for foreign compounds, making it susceptible to chemical-induced injury. In vitro models using primary human hepatocytes are increasingly used to investigate the potential hepatotoxicity of new chemical entities. nih.govfrontiersin.orgeurofinsdiscovery.com The metabolism of phenylurea herbicides to aniline derivatives is a key concern for hepatotoxicity, as aniline compounds can be toxic to liver cells. While direct studies on the hepatotoxicity of this compound in isolated liver cells or tissues are lacking, the known metabolic pathways of this class of compounds suggest a potential for liver-related toxicity.

Cardiotoxicity

The potential for environmental chemicals to induce cardiotoxicity is an area of growing interest. In vitro models using human induced pluripotent stem cell-derived cardiomyocytes are being employed to screen for such effects. nih.gov These models allow for the assessment of a chemical's impact on cardiomyocyte beating and cellular and mitochondrial health. nih.gov While specific data on the cardiotoxicity of this compound is not available, the broader class of pesticides has been shown to contain compounds that can alter cardiomyocyte function in vitro. nih.gov Given that some phenylurea herbicides can interfere with electron transport and induce oxidative stress, it is plausible that they could have adverse effects on a high-energy-demand tissue like the heart.

Potential Research Applications and Future Directions

Advancement as a Lead Compound for Novel Bioactive Agents

The diarylurea scaffold is a privileged structure in drug discovery, known for its ability to form key hydrogen bonds with biological targets like protein kinases. mdpi.comresearchgate.net This has led to the successful development of several drugs, particularly in oncology. nih.gov Consequently, N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea and its analogues are being explored as lead compounds for a new generation of bioactive agents targeting a wide range of diseases. nih.gov The versatility of this chemical class allows for its repositioning from well-known applications like cancer therapy to emerging areas such as antimicrobial and anti-inflammatory treatments. nih.gov

The most prominent application of diarylurea derivatives is in oncology. mdpi.comnih.gov Many compounds in this class function as Type II kinase inhibitors, which bind to the inactive conformation of kinases, offering a degree of selectivity. mdpi.com This mechanism is central to the action of multi-kinase inhibitors like Sorafenib (B1663141), which contains a diarylurea core structure. nih.gov These inhibitors can block critical signaling pathways involved in tumor cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway. nih.govresearchgate.net

Research has shown that modifications to the aryl rings of the diarylurea structure significantly impact anticancer potency. Studies on various derivatives have demonstrated potent activity against a range of human cancer cell lines. For instance, certain N-aryl-N'-arylmethylurea derivatives have shown excellent antiproliferative activity against non-small cell lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT116) cell lines, with some compounds exhibiting IC₅₀ values below 5 µM. mdpi.com Similarly, a related dichlorophenyl urea (B33335) compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has shown strong inhibitory effects on the survival of melanoma cells. nih.gov The demonstrated efficacy of these related structures underscores the potential of this compound as a candidate for further investigation in cancer research.

| Compound Type | Cancer Cell Line | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-aryl-N'-arylmethylurea (Compound 9d) | MCF-7 (Breast Cancer) | < 3 µM | mdpi.com |

| N-aryl-N'-arylmethylurea (Compound 9b) | A549 (Lung Cancer) | < 5 µM | mdpi.com |

| N-aryl-N'-arylmethylurea (Compound 9g) | HCT116 (Colon Cancer) | < 3 µM | mdpi.com |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | B16-F0 (Melanoma) | 5 ± 1 µM | nih.gov |

Beyond cancer, diarylurea derivatives are being investigated for their potential to combat infectious diseases amid the growing threat of antimicrobial resistance. nih.gov The structural features of these compounds lend themselves to targeting essential processes in bacteria and fungi. researchgate.netuea.ac.uk

Screening of various urea derivatives has identified compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov For example, studies on N,N-disubstituted urea derivatives have revealed compounds with potent inhibitory activity against Staphylococcus aureus. uea.ac.uk One study identified 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea as a promising lead candidate, showing selective and outstanding inhibition (94.5%) against Acinetobacter baumannii, a high-priority multidrug-resistant pathogen. nih.gov Another related compound, 1,3-bis(3,4-dichlorophenyl)urea, was shown to inhibit the hemolytic activity of S. aureus. nih.gov The consistent antimicrobial activity observed in compounds containing the 3,4-dichlorophenylurea moiety suggests that this compound is a worthwhile subject for antimicrobial research. tandfonline.com

| Compound | Microorganism | Activity (% Inhibition at 32 µg/mL) | Reference |

|---|---|---|---|

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Acinetobacter baumannii | 94.5% | nih.gov |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | 85.6% | nih.gov |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Staphylococcus aureus | 75.1% | nih.gov |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Cryptococcus neoformans | 79.9% | nih.gov |

The diarylurea scaffold has also been implicated in the modulation of inflammatory pathways. nih.gov Chronic inflammation is a key component of many diseases, and compounds that can safely and effectively manage the inflammatory response are of great interest. Research has indicated that certain diarylurea compounds can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. nih.gov This suggests a potential mechanism through which compounds like this compound could exert anti-inflammatory effects. The broad bioactivity profile of diarylureas, spanning from anticancer to antimicrobial properties, often includes anti-inflammatory action, making it a logical area for further exploration. mdpi.comnih.gov

A novel and conceptual application for diarylurea compounds is in the field of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. news-medical.netnih.gov This potential stems from the well-established role of diarylureas as kinase inhibitors. mdpi.com Many of the kinase signaling pathways that are dysregulated in cancer are also implicated in the pathology of neurodegenerative disorders. nih.govnih.gov

For instance, kinases like Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) are involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov Leucine-Rich Repeat Kinase 2 (LRRK2) is a key target in Parkinson's disease research. news-medical.net Given that many anticancer kinase inhibitors are based on the urea scaffold, there is a strong rationale for exploring brain-penetrant diarylurea derivatives as potential therapeutics to slow or halt neurodegeneration. news-medical.netmdpi.com The development of kinase inhibitors for CNS disorders presents challenges, such as crossing the blood-brain barrier, but the therapeutic potential is significant. nih.gov

Applications in Agrochemical Research

The 3,4-dichlorophenylurea substructure is a well-known pharmacophore in the agrochemical industry, particularly for herbicides. canada.ca The most prominent example is Diuron (B1670789), or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, a potent and widely used herbicide. canada.ca

Diuron and other arylurea herbicides act by inhibiting photosynthesis. Specifically, they block the QB plastoquinone (B1678516) binding site in photosystem II of the photosynthetic electron transport chain. This disruption halts energy production in susceptible plants, leading to their death. Given the structural similarity between this compound and established herbicides like Diuron, it is plausible that it could exhibit similar herbicidal activity. Furthermore, related N-benzoyl-N'-phenyl ureas have been developed as insecticides that act as chitin (B13524) synthesis inhibitors, showcasing another potential application of this chemical class in crop protection. jeb.co.in

Exploration in Materials Science (e.g., Polymer Chemistry, Supramolecular Chemistry)

The urea functional group is a powerful tool in materials science due to its ability to form strong, directional, and self-complementary double hydrogen bonds. nih.govrsc.org This property allows urea-containing molecules to act as building blocks for supramolecular polymers—long, chain-like structures held together by non-covalent interactions. rsc.org These materials can exhibit unique properties, such as self-healing and responsiveness to stimuli. reading.ac.uk